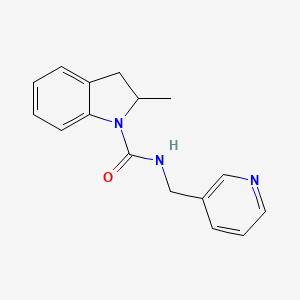
2-methyl-N-(pyridin-3-ylmethyl)-2,3-dihydroindole-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-(pyridin-3-ylmethyl)-2,3-dihydroindole-1-carboxamide, also known as MI-773, is a small molecule inhibitor that targets the p53-MDM2 interaction. It has been demonstrated to have potential therapeutic applications in cancer treatment.
Mécanisme D'action
2-methyl-N-(pyridin-3-ylmethyl)-2,3-dihydroindole-1-carboxamide inhibits the interaction between p53 and MDM2, which is a negative regulator of p53. By inhibiting this interaction, 2-methyl-N-(pyridin-3-ylmethyl)-2,3-dihydroindole-1-carboxamide promotes the activation of the p53 pathway, leading to the induction of apoptosis and cell cycle arrest in cancer cells.
Biochemical and Physiological Effects
2-methyl-N-(pyridin-3-ylmethyl)-2,3-dihydroindole-1-carboxamide has been shown to have significant biochemical and physiological effects on cancer cells. It has been demonstrated to induce apoptosis and cell cycle arrest in various types of cancer cells, including breast cancer, lung cancer, and leukemia. 2-methyl-N-(pyridin-3-ylmethyl)-2,3-dihydroindole-1-carboxamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
2-methyl-N-(pyridin-3-ylmethyl)-2,3-dihydroindole-1-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied for its potential therapeutic applications in cancer treatment, making it a valuable tool for cancer research. However, 2-methyl-N-(pyridin-3-ylmethyl)-2,3-dihydroindole-1-carboxamide also has some limitations for lab experiments. It has been shown to have off-target effects on other proteins, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on 2-methyl-N-(pyridin-3-ylmethyl)-2,3-dihydroindole-1-carboxamide. One potential direction is to further investigate its therapeutic applications in cancer treatment, including in clinical trials. Another direction is to explore its potential applications in other diseases, such as neurodegenerative diseases. Additionally, further research is needed to better understand its mechanism of action and potential off-target effects.
Méthodes De Synthèse
2-methyl-N-(pyridin-3-ylmethyl)-2,3-dihydroindole-1-carboxamide can be synthesized through a multistep process involving various chemical reactions. The synthesis begins with the preparation of 3-pyridinemethanol, which is then reacted with 2-methylindole-3-carboxaldehyde to form the intermediate product. The final step involves the reaction of the intermediate product with 2,2,2-trifluoroacetic acid to produce 2-methyl-N-(pyridin-3-ylmethyl)-2,3-dihydroindole-1-carboxamide.
Applications De Recherche Scientifique
2-methyl-N-(pyridin-3-ylmethyl)-2,3-dihydroindole-1-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been demonstrated to inhibit the p53-MDM2 interaction and activate the p53 pathway, leading to apoptosis and cell cycle arrest in cancer cells. 2-methyl-N-(pyridin-3-ylmethyl)-2,3-dihydroindole-1-carboxamide has shown promising results in preclinical studies, including in vitro and in vivo studies.
Propriétés
IUPAC Name |
2-methyl-N-(pyridin-3-ylmethyl)-2,3-dihydroindole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-12-9-14-6-2-3-7-15(14)19(12)16(20)18-11-13-5-4-8-17-10-13/h2-8,10,12H,9,11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTWLZHLWNYKYND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,3-benzothiazol-6-amine](/img/structure/B7528922.png)

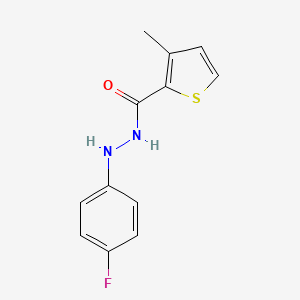
![N-[(6-chloroimidazo[1,2-a]pyridin-2-yl)methyl]butanamide](/img/structure/B7528935.png)
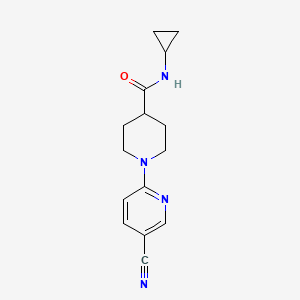
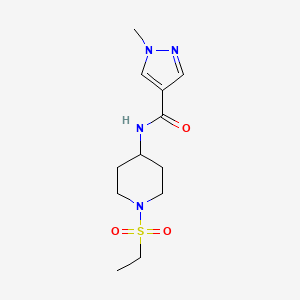
![N-[1-(dimethylamino)-1-oxopropan-2-yl]-2-methylbenzamide](/img/structure/B7528958.png)
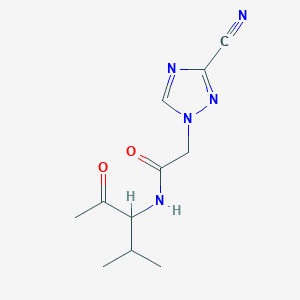
![N-(3-methyl-1,2-oxazol-5-yl)-2-[methyl(thiophen-2-ylmethyl)amino]propanamide](/img/structure/B7528977.png)

![[1-(4-Methylpiperidin-1-yl)-1-oxopropan-2-yl]urea](/img/structure/B7528984.png)

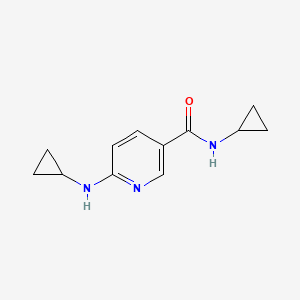
![4-N-[(3-chlorophenyl)methyl]-6-methylpyrimidine-2,4-diamine](/img/structure/B7529028.png)